molecular formula C16H15N3O2 B1347678 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid CAS No. 328559-27-9

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid

Cat. No.: B1347678
CAS No.: 328559-27-9
M. Wt: 281.31 g/mol
InChI Key: ZGCFJSLTGOSGBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid typically involves the condensation of 1-methyl-1H-benzimidazole with 4-aminobenzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. The presence of the 1-methyl-1H-benzimidazole moiety linked to the benzoic acid through a methylamino group provides distinct properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(7-9-12)16(20)21/h2-9,17H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFJSLTGOSGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357771
Record name 4-{[(1-Methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328559-27-9
Record name 4-{[(1-Methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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